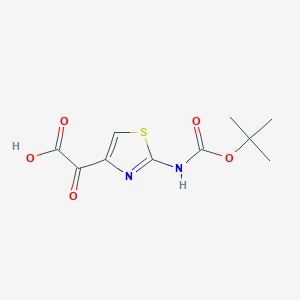

2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid” is a chemical compound with the molecular formula C10H14N2O4S and a molecular weight of 258.29 . It is also known by the synonyms N-Boc-2-amino-4-thiazolacetic Acid and [2-[[[(2-Methyl-2-propanyl)oxy]carbonyl]amino]-1,3-thiazol-4-yl]acetic Acid .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is attached to an acetic acid group and an amino group that is further modified with a tert-butoxycarbonyl (Boc) group .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions that avoid moisture, as it is hygroscopic .科学的研究の応用

Synthesis and Characterization

This compound is involved in the synthesis and characterization of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives, showcasing its utility in producing compounds with potential industrial applications. The characterization of these compounds is achieved through various analytical techniques such as 1HNMR, 13CNMR, and IR, indicating their crystal nature and good thermal stability, with applications in photoelectronic devices due to their photoluminescence spectrum properties (Shafi, Rajesh, & Senthilkumar, 2021).

Peptide Synthesis

It plays a crucial role in peptide synthesis, offering a pathway to create peptides that mimic tripeptide β-strands and form β-sheetlike hydrogen-bonded dimers. This capability is significant for the development of novel peptides through standard solid- and solution-phase peptide synthesis techniques, enabling the incorporation into peptides using carbodiimide coupling agents. This application is critical for understanding peptide behavior and designing peptides with specific functions (Nowick, Chung, Maitra, Stigers, & Sun, 2000).

Activation of Carboxylic Acids

This compound is also utilized in the activation of carboxylic acids as their active esters, highlighting its importance in facilitating the formation of amides or peptides from carboxylic acids and amines. This process is efficient and yields products that are intermediate in reactions with primary and secondary amines, showing its potential in peptide synthesis and pharmaceutical applications (Basel & Hassner, 2002).

Antibacterial and Mosquito-Larvicidal Properties

Furthermore, derivatives of this compound have been studied for their mosquito-larvicidal and antibacterial properties, indicating its potential in developing new antimicrobial agents. Some derivatives have shown moderate activity against malaria vectors and a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacterial species. This suggests its application in creating new drugs for combating bacterial pathogens and controlling mosquito populations that spread malaria (Castelino et al., 2014).

Safety and Hazards

特性

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5S/c1-10(2,3)17-9(16)12-8-11-5(4-18-8)6(13)7(14)15/h4H,1-3H3,(H,14,15)(H,11,12,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTMNHIZDFDFFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2826916.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2826918.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2826925.png)

![N'-(2-cyanophenyl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2826931.png)

![2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde](/img/structure/B2826936.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide](/img/structure/B2826939.png)